

Proquinazid Resistance Management in Viticulture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Proquinazid	
Cat. No.:	B071954	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **proquinazid** in viticulture. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation and field application.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing reduced efficacy of **proquinazid** in our vineyard trials, even with correct application. Could this be resistance?

A1: Reduced efficacy can be the first sign of resistance, but other factors should be ruled out first. Before concluding resistance, verify the following:

- Application Timing: Proquinazid is a protectant fungicide with no curative activity.[1][2] It
 must be applied before the germination of powdery mildew spores. Applications made after
 infection has occurred will be ineffective.
- Spray Coverage: Ensure thorough and uniform spray coverage of all green vine tissue.
 Inadequate coverage can lead to apparent control failures.
- Application Rate: Confirm that the correct application rate was used, adjusting for the growth stage of the vines to ensure the proper dose is applied to the target area.[2] Recommended dilute spray rates are typically around 25 mL of a 200 g/L product per 100 L of water.[1][2]

Troubleshooting & Optimization





• Weather Conditions: Heavy rainfall shortly after application can wash off the product. Check product labels for rainfastness information.

If these factors have been addressed and poor performance persists, it is advisable to conduct sensitivity testing on the Erysiphe necator (grapevine powdery mildew) population.

Q2: How can we test for **proquinazid** resistance in Erysiphe necator isolates in the lab?

A2: The most common method for monitoring sensitivity to **proquinazid** in E. necator is a detached leaf or leaf-disk assay.[3] This involves culturing the fungus on leaf disks treated with a range of **proquinazid** concentrations to determine the effective concentration that inhibits 50% of fungal growth (EC50). A significant increase in the EC50 value compared to a known sensitive baseline indicates resistance.

Q3: We have confirmed **proquinazid** resistance. What are our next steps for managing our experimental plots or vineyard?

A3: Once resistance to a FRAC Group 13 fungicide like **proquinazid** is confirmed, the following strategies should be implemented:

- Cease Use of Group 13 Fungicides: Immediately stop using **proquinazid** and quinoxyfen, as there is a high level of cross-resistance between them.[4][5]
- Rotate to Different Modes of Action: Utilize a robust rotation program with fungicides from different FRAC groups. This is the cornerstone of effective resistance management.[6]
- Incorporate Multi-Site Fungicides: Include multi-site fungicides, such as sulfur, in the spray program. These have a low risk of resistance development and are valuable partners in a resistance management strategy.[3]
- Integrated Pest Management (IPM): Employ IPM strategies, including cultural practices like canopy management to improve air circulation and reduce disease pressure, to minimize the reliance on fungicides.[7]

Q4: Is there a known molecular marker for **proquinazid** resistance that we can screen for?



A4: Currently, the precise molecular target of **proquinazid** is not known, and specific molecular markers for resistance in E. necator have not been widely documented in the available literature. Resistance is likely related to alterations in a signal transduction pathway.[8] Therefore, resistance monitoring relies on biological assays (leaf-disk assays) rather than molecular tests like qPCR, which are available for other fungicide groups like DMIs (FRAC Group 3) and QoIs (FRAC Group 11).[9][10]

Q5: We have isolates with reduced sensitivity to quinoxyfen. Will proquinazid still be effective?

A5: It is highly unlikely. There is a strong positive correlation between the sensitivities to quinoxyfen and proquinazin in E. necator (correlation coefficient r = 0.874).[4][5][8] This indicates a high level of cross-resistance, meaning that fungal populations with reduced sensitivity to quinoxyfen will almost certainly show reduced sensitivity to **proquinazid**. For resistance management, **proquinazid** and quinoxyfen should be treated as a single group.[4]

Data Presentation

Table 1: Baseline Sensitivity and Cross-Resistance Data for Proquinazid

Fungal Species	Fungicide	EC50 Range (mg/L)	Correlation with Quinoxyfen (r- value)	Reference
Blumeria graminis f. sp. tritici	Proquinazid	0.000078 - 0.02	0.617	[4]
Erysiphe necator	Proquinazid	0.001 - 0.3	0.874	[4]

Table 2: **Proquinazid** Application Recommendations for Viticulture (Example Product: 200 g/L Formulation)



Application Type	Rate	Critical Comments
Dilute Spraying	25 mL/100 L water	Apply as a protectant treatment only. No curative activity.[1][2]
Concentrate Spraying	Rate adjusted based on concentration factor (e.g., 3x concentrate = 75 mL/100 L)	Do not exceed a 4x concentration factor. Ensure the same total amount of product is applied to the target crop.[2]
Resistance Management	Do not apply more than three times per season.[2] Do not apply more than two consecutive sprays.[2] Rotate with fungicides from different FRAC groups.[6]	

Experimental Protocols

Protocol 1: Proquinazid Sensitivity Testing using a Detached Leaf-Disk Assay

This protocol outlines a method for determining the EC50 value of **proquinazid** for Erysiphe necator isolates.

Materials:

- Healthy, young, and fully expanded grapevine leaves (from a susceptible variety, e.g., 'Chardonnay' or 'Cabernet Sauvignon').
- Proquinazid technical grade standard.
- · Acetone or ethanol for stock solution.
- Sterile distilled water with a surfactant (e.g., 0.01% Tween 20).
- Petri dishes (9 cm diameter).



- Agar (1-1.5% water agar).
- Corks borer (1.5-2 cm diameter).
- Fine paintbrush or sterile cotton swabs.
- Growth chamber with controlled lighting and temperature (e.g., 22-25°C with a 16h photoperiod).

Methodology:

- Preparation of Fungicide Solutions:
 - Prepare a stock solution of proquinazid (e.g., 1000 mg/L) in a suitable solvent.
 - Create a series of dilutions in sterile distilled water with surfactant to achieve final concentrations for testing (e.g., 0, 0.001, 0.01, 0.1, 1.0, 10.0 mg/L).
- Leaf Disk Preparation:
 - Wash grapevine leaves thoroughly with sterile water and allow them to dry.
 - Use a cork borer to cut disks from the leaves, avoiding major veins.
 - Prepare water agar plates by pouring molten agar into Petri dishes and allowing it to solidify.
- · Treatment and Inoculation:
 - Place leaf disks adaxial (upper) side up on the agar plates (3-4 disks per plate).
 - Apply a small, known volume (e.g., 20 μL) of each proquinazid dilution to the center of each leaf disk and spread evenly. Allow the liquid to dry in a laminar flow hood.
 - Collect conidia from an actively sporulating E. necator colony using a fine paintbrush or by gently tapping infected leaves over the treated disks. Aim for a uniform but not overly dense layer of spores.



• Incubation and Assessment:

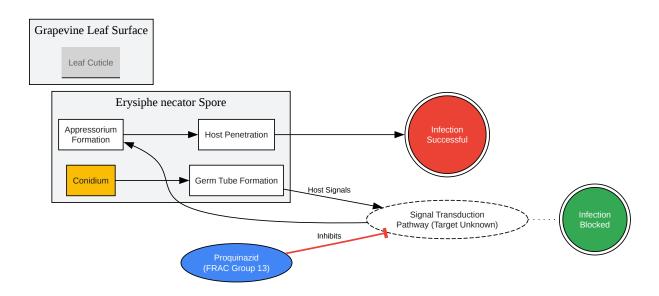
- Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions.
- After 7-10 days, assess the percentage of the leaf disk area covered by powdery mildew sporulation under a dissecting microscope.
- Calculate the percent inhibition of fungal growth for each concentration relative to the untreated control (0 mg/L).

• Data Analysis:

- Use probit or log-logistic analysis to regress the percent inhibition against the log of the proquinazid concentration.
- From this analysis, determine the EC50 value, which is the concentration of **proquinazid** that inhibits fungal growth by 50%.

Mandatory Visualizations

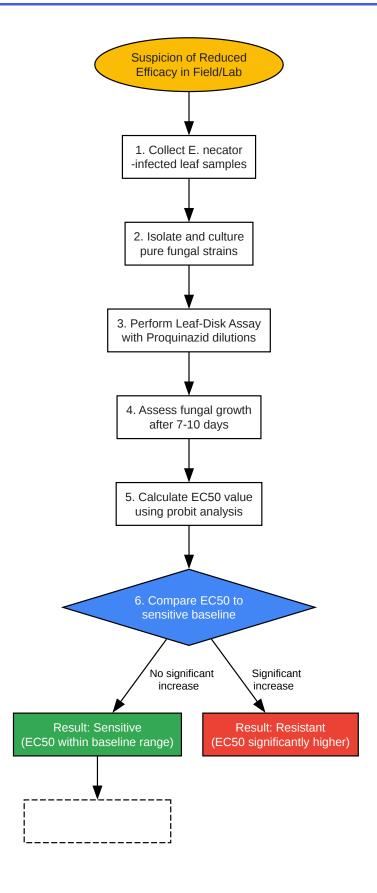




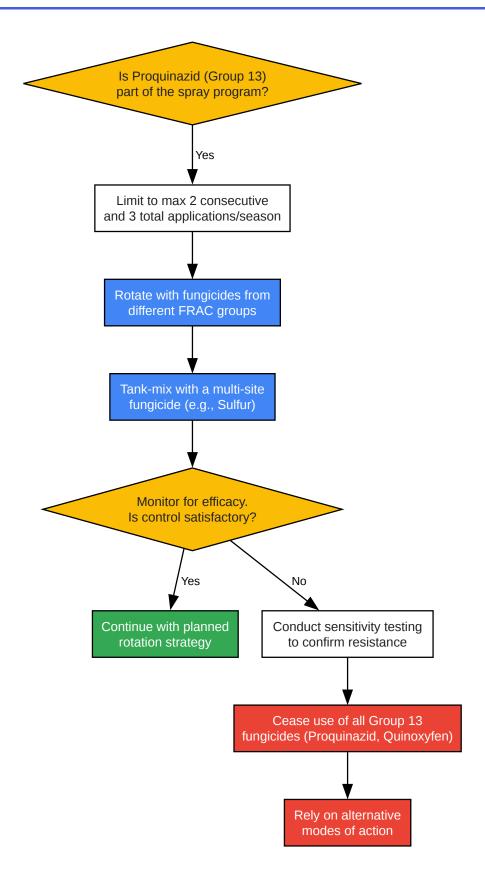
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Caption: **Proquinazid**'s mode of action, inhibiting signal transduction required for appressorium formation.









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- To cite this document: BenchChem. [Proquinazid Resistance Management in Viticulture: A
 Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at:
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